molecular formula C9H4ClF7S B3394693 4-(Heptafluoropropylthio)chlorobenzene CAS No. 65538-03-6

4-(Heptafluoropropylthio)chlorobenzene

Cat. No. B3394693
CAS RN: 65538-03-6
M. Wt: 312.64 g/mol
InChI Key: WYFFXBWREWRHOD-UHFFFAOYSA-N
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Description

4-(Heptafluoropropylthio)chlorobenzene is a chemical compound with the molecular formula C9H4ClF7S . It has a molar mass of 312.63 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(Heptafluoropropylthio)chlorobenzene is represented by the formula C9H4ClF7S . This indicates that the compound consists of 9 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 7 fluorine atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Heptafluoropropylthio)chlorobenzene include a predicted density of 1.54±0.1 g/cm3 and a predicted boiling point of 189.0±40.0 °C .

Scientific Research Applications

Environmental Pollution Analysis

Chlorobenzenes, including 4-(Heptafluoropropylthio)chlorobenzene, have been identified as pollutants in soil and groundwater . They are persistent, bioaccumulative, and toxic, leading to significant environmental concerns . Therefore, studying these compounds can help in understanding and mitigating chlorobenzene pollution .

Industrial Applications

Chlorobenzenes are widely used as intermediates and organic solvents in various industries . They are used in dyeing , pharmaceuticals , pesticides , textiles , leather , and electronic industries . Therefore, 4-(Heptafluoropropylthio)chlorobenzene could potentially have similar applications.

Formation of Dioxins

Chlorobenzenes, being volatile organic compounds (VOCs), serve as significant precursors for the formation of highly toxic dioxins . Therefore, studying 4-(Heptafluoropropylthio)chlorobenzene can contribute to understanding the formation and mitigation of dioxins.

Environmental Water Treatment

Chlorobenzenes can be separated from environmental water using a magnetic molecularly imprinted chitosan membrane . This method has been successfully applied for the separation and trace quantification of chlorobenzene compounds in environmental water .

Herbicide Manufacturing

Chlorobenzenes are used in the manufacturing of herbicides . Therefore, 4-(Heptafluoropropylthio)chlorobenzene could potentially be used in the production of certain herbicides.

Dyestuff Manufacturing

Chlorobenzenes are used as intermediates in dyestuffs . Therefore, 4-(Heptafluoropropylthio)chlorobenzene could potentially be used in the production of certain dyestuffs.

properties

IUPAC Name

1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF7S/c10-5-1-3-6(4-2-5)18-9(16,17)7(11,12)8(13,14)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFFXBWREWRHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(C(F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450634
Record name 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65538-03-6
Record name 1-Chloro-4-[(heptafluoropropyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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